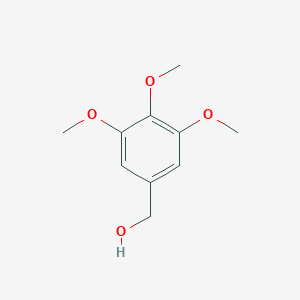

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

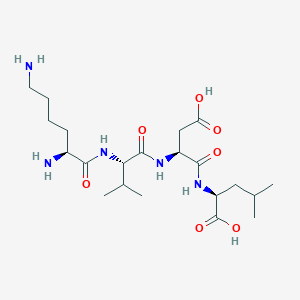

The compound "1-(Methoxymethyl)-4-(trifluoromethyl)benzene" is a chemical of interest due to its potential applications in various fields, including materials science and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help us understand the properties and reactions of "1-(Methoxymethyl)-4-(trifluoromethyl)benzene".

Synthesis Analysis

The synthesis of related compounds, such as those containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, involves the creation of low molecular mass compounds that exhibit fluorescent properties in solution . Another related synthesis involves 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which can be prepared from trifluoroacetic acid and used to generate functionalized (trifluoromethyl)benzenes . These methods could potentially be adapted for the synthesis of "1-(Methoxymethyl)-4-(trifluoromethyl)benzene".

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Methoxymethyl)-4-(trifluoromethyl)benzene" has been studied using various techniques. For instance, the crystal structure of a benzene solvate with a 4-methoxyphenyl group has been investigated using X-ray diffractometric methods, revealing the solid-state structure and providing insights into the molecular conformation . Additionally, the electronic and molecular structures of high-spin molecules with methoxyphenyl groups have been studied using ESR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of related compounds can shed light on the potential reactions of "1-(Methoxymethyl)-4-(trifluoromethyl)benzene". For example, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 suggests complex formation and a mechanism for ion formation . Furthermore, the oxidation of 1,4-bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene provides insights into the electrochemical behavior and spin distribution upon oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing methoxy and trifluoromethyl groups are of great interest. The liquid crystalline properties of compounds with a methoxy unit indicate that the presence of such a group can influence the mesogenic character and phase behavior . The photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes also highlight the impact of methoxy groups on emission characteristics . These findings can be extrapolated to predict the properties of "1-(Methoxymethyl)-4-(trifluoromethyl)benzene".

Applications De Recherche Scientifique

Polymerization Initiator

1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, is used in cationic polymerizations as an initiator/transfer agent. It requires an excess of BCl3 for activation due to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).

Synthesis of Molecular Structures

1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene is used to synthesize pillar[5]arenes, which can encapsulate certain molecules like CH3CN. These structures are characterized by their unique conformational properties and the arrangement of alkoxy groups to avoid steric interactions (Kou et al., 2010).

Catalysis in Cross-Coupling Reactions

1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene is employed in Suzuki and Sonogashira cross-coupling reactions as a ligand for palladium(II) complexes. These complexes demonstrate significant catalytic activity in reactions involving phenylboronic acid, arylbromides, and phenylacetylene (Deschamps et al., 2007).

Building Blocks for Molecular Wires

Compounds like 1-bromo-4-(methoxymethyl)benzene serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are significant in molecular electronics. These compounds undergo efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Studies on Carbocations

Benzyl cations related to 4-methoxy-1-naphthylmethyl, which are part of the broader family of methoxy-substituted benzene derivatives, have been studied for their lifetimes and UV-visible absorption spectra. These studies provide insights into the stability and reactivity of such cations (Cozens et al., 1999).

Synthesis of Functionalized Polymers

1,4-Bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene and similar compounds are used in the polyaddition reactions to synthesize polymers with pendant primary hydroxyl groups. These polymers have potential applications in various fields due to their unique structural properties (Nishikubo et al., 1999).

Electrochemical Synthesis

Methoxymethyl benzene has been synthesized through the electrochemical oxidation of toluene, highlighting its potential in producing valuable chemical intermediates via environmentally friendly methods (Chen et al., 2008).

Entry to Functionalized Benzenes

Compounds like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, derived from 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, are used to produce trifluoromethyl-substituted phthalates, benzoates, and pyridinecarboxylic acids. These reactions offer pathways to a variety of functionalized benzenes (Volle & Schlosser, 2002).

Propriétés

IUPAC Name |

1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEBVHPRKPUKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415935 | |

| Record name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-4-(trifluoromethyl)benzene | |

CAS RN |

155820-05-6 | |

| Record name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)

![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)